![molecular formula C6H5ClN4 B2900879 4-Azido-3-chloro-2-methylpyridine CAS No. 1849276-79-4](/img/structure/B2900879.png)
4-Azido-3-chloro-2-methylpyridine
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Overview
Description
4-Azido-3-chloro-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with azido, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-chloro-2-methylpyridine typically involves the substitution of a suitable precursor, such as 4-chloro-3-methylpyridine, with an azide source like sodium azide. The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure the efficient formation of the azido group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-3-chloro-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, other nucleophiles.
Cycloaddition Reactions: Alkynes, copper catalysts.
Reduction Reactions: Hydrogen gas, palladium catalysts.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino derivatives.
Scientific Research Applications
4-Azido-3-chloro-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Azido-3-chloro-2-methylpyridine largely depends on the specific chemical reactions it undergoes. The azido group is highly reactive and can participate in various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form stable products .
Comparison with Similar Compounds
- 3-Azido-2-chloro-4-methylpyridine
- 4-Azido-2-chloro-3-methylpyridine
- 2-Azido-3-chloro-4-methylpyridine
Comparison: 4-Azido-3-chloro-2-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical transformations .
Biological Activity
4-Azido-3-chloro-2-methylpyridine is a pyridine derivative that has garnered attention in various fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
LogP (XLogP3): 3.1
Hydrogen Bond Donor Count: 0
Hydrogen Bond Acceptor Count: 3
Rotatable Bond Count: 1
These properties suggest that this compound has a moderate lipophilicity, which may influence its interaction with biological membranes and its overall bioactivity.
The azido group in the compound is known for its ability to participate in click chemistry reactions, particularly the formation of triazoles through [3+2] cycloaddition. This reactivity can be harnessed for developing new bioactive compounds by linking to various biomolecules, thus enhancing their therapeutic potential .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of azido compounds have been explored in various cancer cell lines. For example, pyridine derivatives have been shown to inhibit key enzymes involved in cancer progression. In vitro studies indicate that modifications to the pyridine ring can enhance the selectivity and potency of these compounds against cancer cells .
A comparative study on related pyridine derivatives highlighted that introducing an azido group could potentially improve the anticancer activity by facilitating targeted delivery mechanisms through click chemistry .
Case Studies
- Antifungal Activity Study : A study involving azido-functionalized metal complexes demonstrated enhanced antifungal properties compared to their non-azido counterparts. The study emphasized the role of the azide in modulating the interactions with fungal cell membranes .
- Cytotoxicity Assessment : Research assessing the cytotoxicity of various pyridine derivatives against human cancer cell lines found that certain modifications, including the introduction of an azido group, significantly increased cytotoxicity levels .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-azido-3-chloro-2-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-6(7)5(10-11-8)2-3-9-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSBSKVZSWYNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Cl)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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